Cas no 2091038-76-3 (1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-)

1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-
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- インチ: 1S/C8H11Br2N3/c1-13-6(4-11-5-2-3-5)12-7(9)8(13)10/h5,11H,2-4H2,1H3
- InChIKey: NDMTVRDCSGUDLR-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2CC2)N(C)C(Br)=C(Br)N=1
1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022041-1g |
N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 95% | 1g |
¥6167.0 | 2023-03-19 | |
Enamine | EN300-360995-1.0g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360995-0.05g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 0.05g |
$1056.0 | 2023-03-07 | ||
Enamine | EN300-360995-0.25g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 0.25g |
$1156.0 | 2023-03-07 | ||
Enamine | EN300-360995-2.5g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 2.5g |
$2464.0 | 2023-03-07 | ||
Enamine | EN300-360995-0.1g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 0.1g |
$1106.0 | 2023-03-07 | ||
Enamine | EN300-360995-10.0g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 10.0g |
$5405.0 | 2023-03-07 | ||
Enamine | EN300-360995-0.5g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 0.5g |
$1207.0 | 2023-03-07 | ||
Enamine | EN300-360995-5.0g |
N-[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine |
2091038-76-3 | 5.0g |
$3645.0 | 2023-03-07 |
1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-に関する追加情報
Introduction to 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- (CAS No. 2091038-76-3)
1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl-, identified by its CAS number 2091038-76-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of bromine substituents and a cyclopropyl methylamine side chain, make it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The imidazole core is a key structural motif in many biologically active molecules, including antifungal agents, antiviral drugs, and anticancer agents. The bromine atoms at the 4 and 5 positions introduce electrophilic centers that can participate in various chemical reactions, such as cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. Additionally, the N-cyclopropylmethyl group adds a unique steric and electronic environment to the molecule, which can influence its interactions with biological targets.
In recent years, there has been a growing interest in developing novel imidazole derivatives as potential therapeutic agents. The compound 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- has been studied for its potential role in modulating various biological pathways. For instance, research has suggested that imidazole derivatives can interact with enzymes and receptors involved in inflammation, metabolism, and cell signaling. The brominated imidazole scaffold may enhance binding affinity and selectivity towards specific biological targets, making it a valuable scaffold for drug design.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The structural complexity of 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- allows for fine-tuning of its pharmacological properties through structural modifications. This flexibility is crucial for optimizing drug candidates for clinical use. Researchers have employed computational methods to predict the binding modes of this compound with various protein targets, which has provided insights into its potential mechanisms of action.
The synthesis of 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic strategies include bromination reactions to introduce the bromine atoms at the 4 and 5 positions of the imidazole ring. The N-cyclopropylmethyl group is typically introduced through nucleophilic substitution or reductive amination reactions. These synthetic routes require precise control over reaction conditions to ensure high yields and purity of the final product.
The pharmacological evaluation of 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways. This suggests that it may have therapeutic potential in conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary cell-based assays have shown that this compound can modulate cell proliferation and apoptosis in cancer cell lines.
The potential applications of 1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl- extend beyond traditional therapeutic areas. Researchers are exploring its use in diagnostic imaging and as a tool for understanding disease mechanisms at a molecular level. The unique structural features of this compound make it an attractive candidate for developing probes that can interact with specific biological targets in real-time.
In conclusion,1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-methyl (CAS No. 2091038-76-3) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound,1H-Imidazole-2-methanamine, 4,5-dibromo-N-cyclopropyl-1-
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